molecular formula C27H23N3O4S2 B2759007 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide CAS No. 864977-17-3

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide

Cat. No. B2759007
CAS RN: 864977-17-3
M. Wt: 517.62
InChI Key: OPKBAXSKUXHSNO-OHYPFYFLSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other organic compounds, its behavior under various conditions, and its reactivity with common reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity with other substances are typically analyzed for organic compounds .

Scientific Research Applications

Pharmacological Activities

Compounds containing quinazoline and benzothiazole moieties have been extensively studied for their diverse pharmacological activities. For example, quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potential in rats, showcasing significant pharmacological activities in comparison to standard drugs such as metolazone, prazosin, and diazoxide (Rahman et al., 2014). Similarly, benzothiazoles comprising sulphonamido quinazolinyl imidazole structures have been synthesized for biological and pharmacological screening, indicating their potential for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Synthetic Methodologies

Research on the synthesis of bioactive molecules with structures containing quinazoline and benzothiazole units has contributed significantly to the field of medicinal chemistry. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized from key molecules and evaluated for antifungal and antibacterial activities, demonstrating the role of synthetic methodologies in developing potential antimicrobial agents (Patel & Patel, 2010). Additionally, the synthesis of indenopyrazoles, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has led to promising antiproliferative activity towards human cancer cells, highlighting the importance of novel synthetic routes in drug discovery (Minegishi et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at its interactions with biological macromolecules, its metabolic pathways, and any therapeutic effects it may have .

Safety and Hazards

The safety and hazards associated with the compound are assessed. This can include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

Future directions could involve optimizing the synthesis of the compound, finding new reactions that it undergoes, discovering new applications for the compound in fields like medicine or materials science, or improving our understanding of its behavior in biological systems .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S2/c1-34-15-14-30-24-13-12-19(36(2,32)33)16-25(24)35-27(30)29-26(31)21-17-23(18-8-4-3-5-9-18)28-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKBAXSKUXHSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide

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